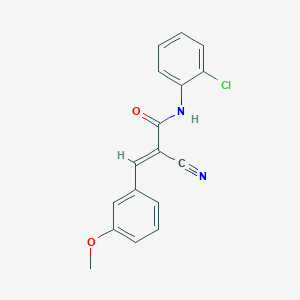![molecular formula C21H24BrFN2O2S B2761838 1-(2,5-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1101775-87-4](/img/structure/B2761838.png)
1-(2,5-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,5-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a useful research compound. Its molecular formula is C21H24BrFN2O2S and its molecular weight is 467.4. The purity is usually 95%.
BenchChem offers high-quality 1-(2,5-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Studies and Synthesis
Binuclear Copper(I) Complexes : Copper(I) bromide, when treated with specific heterocyclic thiones, forms dinuclear complexes, showcasing a tetrahedral coordination sphere. This highlights the potential of using similar structures for the development of new chemical compounds and understanding their coordination chemistry (Cox, Aslanidis, & Karagiannidis, 2000).
Imidazole Dicarboxylate-Based Lanthanide Frameworks : Novel imidazole dicarboxylate-based lanthanide frameworks show potential as fluorescence sensors for benzaldehyde-based derivatives. These frameworks can be utilized in sensing applications due to their selective sensitivity and characteristic emission bands (Shi et al., 2015).
Imidazole-Based Bisphenol as Anion Host : A study on imidazole containing bisphenol demonstrates its capability to form salts with various acids, showcasing the potential of imidazole derivatives as versatile hosts for anions in chemical synthesis (Nath & Baruah, 2012).
Photophysical and Photochemical Properties
Zinc Phthalocyanine with High Singlet Oxygen Yield : Zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups show promising properties for Type II mechanisms in photodynamic therapy, indicating the potential application of such compounds in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Mononuclear Bisthienylethene-Cobalt(II) Complexes : These complexes display unique magnetic behaviors and photochromic properties, suggesting their use in developing materials with photo-responsive and magnetic characteristics (Cao et al., 2015).
Colourless p-Phenylene-Spaced Bis-Azoles for Luminescent Concentrators : The synthesis of push-pull imidazole-benzothiazole and thiazole-benzothiazole fluorophores, which maintain significant light transmittance and exhibit brilliant green emission, highlights their potential application in luminescent solar concentrators (Bellina et al., 2016).
Biological Applications
Anticancer, Antiangiogenic, and Antioxidant Agents : A study on pyridazinone derivatives reveals their potential as anticancer, antiangiogenic, and antioxidant agents. This highlights the therapeutic applications of imidazole derivatives in medical research (Kamble et al., 2015).
Cytotoxic Effects of Imidazo[2,1-b][1,3]thiazole and Thiazine Derivatives : These compounds show cytotoxic effects on cancer cells, suggesting their potential use in developing new anticancer drugs (Meriç, Incesu, & Hatipoğlu, 2008).
Luminescence and Charge-Transfer Absorption Behaviours : The study of a thiazole-conjugated pyridinium complex shows solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties, indicating their application in developing fluorescent sensors and materials (Li et al., 2009).
properties
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN2O2S.BrH/c1-14-5-6-15(2)19(11-14)23-13-21(25,24-9-4-10-27-20(23)24)17-8-7-16(26-3)12-18(17)22;/h5-8,11-12,25H,4,9-10,13H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHGXPOTHWXCLT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CC([N+]3=C2SCCC3)(C4=C(C=C(C=C4)OC)F)O.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid;hydrochloride](/img/structure/B2761771.png)

![3-Amino-3-[3-(2-amino-2-oxoethoxy)phenyl]propanoic acid](/img/structure/B2761776.png)

![4-(2-((2-(2-Fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2761778.png)